1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate
Description
1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate is a carbamate derivative featuring a thiazole ring linked to a 3-chlorophenyl group via a methylcarbamate bridge. This structure combines the aromatic heterocyclic properties of thiazole with the electron-withdrawing chlorine substituent, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(4-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEWAKDFHBLRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-methanol with 3-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate exhibits significant biological activities:
- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 monooxygenases, which are crucial in drug metabolism. This property is particularly relevant in the treatment of viral infections such as HIV .
- Antimicrobial Properties : Research indicates that thiazole derivatives can inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to bactericidal effects against various pathogens .
- Anticancer Potential : Compounds with similar thiazole structures have shown promise in anticancer applications, with studies indicating their efficacy against several cancer cell lines .
Medicinal Chemistry
1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate is being investigated for its potential in drug development due to its ability to modulate various biological pathways. Its interactions with specific enzymes make it a candidate for further research in antiviral and anticancer therapies.
Case Studies
-
Antiviral Activity :
- A study demonstrated that thiazole derivatives, including 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate, showed inhibition against HIV replication by targeting cytochrome P450 enzymes involved in viral metabolism.
- Antimicrobial Efficacy :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The thiazole ring and carbamate group play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs differ in core heterocycles, substituents, and functional groups, leading to variations in physicochemical properties and bioactivity. Key comparisons include:
Key Observations :
- Core Heterocycle: Thiazole (target) vs. pyrazole () or hybrid systems ().
- Substituents : The 3-chlorophenyl group in the target compound contrasts with trifluoromethyl () or peptide-like extensions (). Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets, while bulkier substituents (e.g., trifluoromethyl) increase lipophilicity.
- Functional Groups: Carbamates (target, ) vs. oximes () or amides ().
Hypothetical Physical Properties :
- Melting Point : Estimated 150–170°C (based on chlorophenyl-thiazole analogs).
- Solubility : Moderate in DMF or DMSO due to aromaticity; lower in aqueous media.
Key Advantages and Limitations
Biological Activity
1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate can be represented as follows:
This compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the chlorophenyl group enhances its bioactivity by improving solubility and metabolic stability.
1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as DNA replication and cell division.
- Cell Signaling Modulation : It alters cell signaling pathways and gene expression, influencing cellular metabolism and apoptosis.
- Interaction with Biomolecules : The compound binds to various biomolecules, leading to enzyme inhibition or activation.
Antimicrobial Activity
Research indicates that 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Pseudomonas aeruginosa | 0.046 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown antifungal properties in various studies. It has been tested against common fungal pathogens and demonstrated significant inhibitory effects, making it a candidate for further development in antifungal therapies.
Anticancer Potential
Thiazole derivatives are recognized for their anticancer activity. Studies have indicated that 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HT29 (Colon cancer) | 1.61 ± 1.92 |
| Jurkat (Leukemia) | 1.98 ± 1.22 |
The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity of the compound against these cancer cells .
Pharmacokinetics
The pharmacokinetic profile of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate reveals that it is slightly soluble in water but soluble in organic solvents such as alcohol and ether. This solubility profile is advantageous for drug formulation and delivery systems.
Case Studies
Several studies have focused on the biological activity of thiazole derivatives similar to 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives had improved antibacterial potency compared to standard drugs like ampicillin and streptomycin .
- Anticancer Activity : Research highlighted that certain thiazole compounds exhibited significant growth inhibition in various cancer cell lines, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
